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Compound Name: 2-Ethynyl-1,5-naphthyridine

Cat. No.: B15222873 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a

plausible synthetic route for 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest

to researchers in medicinal chemistry and materials science. Due to the limited availability of

published experimental data for this specific molecule, this document outlines a well-

established synthetic pathway and provides predicted spectroscopic characteristics based on

known chemical principles and data from analogous structures. This guide is intended to serve

as a foundational resource for scientists engaged in the synthesis and characterization of novel

naphthyridine derivatives.

Synthetic Pathway
The synthesis of 2-Ethynyl-1,5-naphthyridine can be achieved through a two-step sequence

starting from the readily accessible 2-chloro-1,5-naphthyridine. The proposed synthetic

workflow involves a Sonogashira coupling reaction followed by a deprotection step.
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Step 1: Sonogashira Coupling

Step 2: Deprotection

2-Chloro-1,5-naphthyridine

Pd(PPh₃)₂Cl₂ (cat.)
CuI (cat.), Et₃N
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2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

Coupling

2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

K₂CO₃, MeOH

2-Ethynyl-1,5-naphthyridine

Removal of TMS group
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Figure 1. Proposed synthesis of 2-Ethynyl-1,5-naphthyridine.

Experimental Protocols
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine (Predicted Protocol)
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This procedure is based on general Sonogashira coupling methodologies.[1]

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as triethylamine

or a mixture of THF and triethylamine, is added (trimethylsilyl)acetylene (1.2 eq). The solution

is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such

as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-

catalyst, typically copper(I) iodide (CuI, 0.1 eq), are added. The reaction mixture is then stirred

at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC)

or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is

cooled to room temperature, filtered to remove the amine salt, and the solvent is removed

under reduced pressure. The resulting crude product is purified by column chromatography on

silica gel to yield 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Step 2: Synthesis of 2-Ethynyl-1,5-naphthyridine (Predicted Protocol)

This deprotection step is based on standard procedures for the removal of trimethylsilyl (TMS)

protecting groups from terminal alkynes.

The purified 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq) is dissolved in a protic solvent

like methanol. A mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the

solution. The reaction mixture is stirred at room temperature and monitored by TLC. Once the

starting material is consumed, the solvent is evaporated. The residue is then partitioned

between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated,

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure to afford 2-ethynyl-1,5-naphthyridine. Further purification, if necessary, can be

performed by recrystallization or column chromatography.

Spectroscopic Data Summary
As no experimentally determined spectroscopic data for 2-ethynyl-1,5-naphthyridine has

been found in the searched literature, the following tables provide predicted values based on

the analysis of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethynyl-1,5-naphthyridine
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.9 dd ~4.5, ~1.5 H-6

~8.3 dd ~8.5, ~1.5 H-8

~8.2 d ~8.5 H-4

~7.7 d ~8.5 H-3

~7.6 dd ~8.5, ~4.5 H-7

~3.2 s - C≡C-H

Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine

core.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethynyl-1,5-naphthyridine

Chemical Shift (δ, ppm) Assignment

~153 C-5

~151 C-2

~143 C-8a

~137 C-4

~129 C-4a

~122 C-3

~121 C-7

~119 C-6

~83 -C≡CH

~79 -C≡CH
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Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine

core.

Table 3: Predicted Mass Spectrometry and Infrared Data for 2-Ethynyl-1,5-naphthyridine

Technique Predicted Value Interpretation

MS (EI) m/z 154 (M⁺) Molecular Ion

m/z 127 [M-HCN]⁺

IR ~3300 cm⁻¹ ≡C-H stretch

~2100 cm⁻¹ C≡C stretch (weak)

~1600-1400 cm⁻¹
Aromatic C=C and C=N

stretching

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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